Cas no 897615-55-3 (N-benzyl-2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

N-benzyl-2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide is a synthetic organic compound featuring a benzyl-substituted acetamide core linked to a 2-methoxyphenyl-imidazole moiety via a sulfanyl bridge. This structure imparts potential reactivity and binding affinity, making it of interest in medicinal chemistry and biochemical research. The presence of the imidazole ring suggests possible coordination properties, while the methoxy and benzyl groups may enhance lipophilicity and metabolic stability. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound is typically utilized as an intermediate in the synthesis of more complex pharmacologically active molecules, offering researchers a versatile scaffold for targeted drug development.
N-benzyl-2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide structure
897615-55-3 structure
Product Name:N-benzyl-2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide
CAS No:897615-55-3
MF:C19H19N3O2S
MW:353.438062906265
CID:5981564
PubChem ID:7172934
Update Time:2025-10-29

N-benzyl-2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-benzyl-2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide
    • Acetamide, 2-[[1-(2-methoxyphenyl)-1H-imidazol-2-yl]thio]-N-(phenylmethyl)-
    • N-benzyl-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
    • 897615-55-3
    • N-benzyl-2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
    • N-benzyl-2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
    • F1872-0219
    • AKOS024615000
    • Inchi: 1S/C19H19N3O2S/c1-24-17-10-6-5-9-16(17)22-12-11-20-19(22)25-14-18(23)21-13-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3,(H,21,23)
    • InChI Key: MPQUMEWCQJWJNX-UHFFFAOYSA-N
    • SMILES: C(NCC1=CC=CC=C1)(=O)CSC1N(C2=CC=CC=C2OC)C=CN=1

Computed Properties

  • Exact Mass: 353.11979803g/mol
  • Monoisotopic Mass: 353.11979803g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 418
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 81.4Ų

Experimental Properties

  • Density: 1.21±0.1 g/cm3(Predicted)
  • pka: 14?+-.0.46(Predicted)

N-benzyl-2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide Pricemore >>

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Additional information on N-benzyl-2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide

Professional Introduction to N-benzyl-2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide (CAS No. 897615-55-3)

N-benzyl-2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique Chemical Abstracts Service (CAS) number 897615-55-3, represents a fusion of aromatic and heterocyclic structural motifs, making it a promising candidate for various biological and chemical applications. The presence of a benzyl group, a methoxy-substituted phenyl ring, and an imidazole sulfanyl moiety endows this molecule with distinct electronic and steric properties that are highly relevant to modern drug discovery efforts.

The molecular structure of N-benzyl-2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide can be dissected into several key functional groups. The benzyl group, characterized by its phenyl ring attached to a methyl group, contributes to the compound's lipophilicity and potential interaction with biological targets. The methoxyphenyl ring, featuring an electron-donating methoxy substituent, enhances the compound's solubility in polar environments while influencing its electronic distribution. Notably, the imidazole sulfanyl group introduces a nitrogen-rich heterocycle that is frequently encountered in bioactive molecules, suggesting potential binding interactions with proteins and enzymes.

In recent years, the pharmaceutical industry has witnessed a surge in the development of imidazole-based scaffolds due to their versatility and biological relevance. Imidazole derivatives are known for their role in various therapeutic areas, including antifungal, antiviral, and anticancer agents. The sulfanyl moiety in N-benzyl-2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide further enhances its potential as a pharmacophore by providing additional sites for hydrogen bonding and electrostatic interactions with biological targets. This combination of structural features makes the compound an intriguing subject for further investigation.

Current research in medicinal chemistry has highlighted the importance of molecular diversity in drug design. Compounds like N-benzyl-2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide exemplify how integrating multiple functional groups can yield molecules with tailored properties for specific biological applications. The benzyl group, for instance, has been widely used in drug development due to its ability to modulate pharmacokinetic profiles and enhance binding affinity. Similarly, the methoxyphenyl ring is a common feature in many approved drugs, contributing to their efficacy and selectivity.

The imidazole sulfanyl group in this compound is particularly noteworthy for its potential role in modulating enzyme activity. Imidazole derivatives have been shown to interact with metal ions and catalytic centers in enzymes, making them valuable tools for inhibiting or activating specific biochemical pathways. This property is especially relevant in the context of developing enzyme inhibitors for therapeutic purposes. Furthermore, the sulfanyl group can participate in redox reactions, which may be exploited in designing prodrugs or bioelectrocatalytic systems.

Recent advancements in computational chemistry have enabled more efficient screening of candidate compounds like N-benzyl-2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide for biological activity. Molecular modeling techniques have been instrumental in predicting how this compound might interact with target proteins based on its structural features. These predictions are often validated through experimental studies, which include enzyme assays, cell-based assays, and other biochemical tests. The integration of computational and experimental approaches has significantly accelerated the drug discovery process.

The synthesis of N-benzyl-2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide presents unique challenges due to its complex structural framework. However, modern synthetic methodologies have made it possible to construct such molecules with high precision and yield. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in forming carbon-carbon bonds between the benzyl group and the imidazole scaffold. Additionally, protecting group strategies are often employed to ensure that each functional group is introduced at the appropriate stage of synthesis.

In conclusion, N-benzyl-2-{1-(2-methoxyphenyl)-1H-imidazol-2-ysulfanyl}acetamide (CAS No. 897615-55-3) is a structurally complex organic compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further exploration as a lead molecule or intermediate in drug development programs. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in addressing unmet medical needs.

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